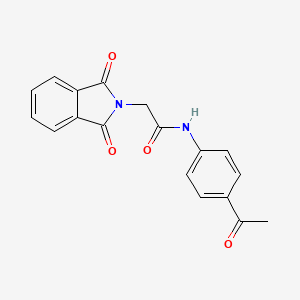
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
作用機序
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride acts as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride increases the levels of acetylcholine in the brain, leading to enhanced cholinergic neurotransmission. This, in turn, can lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride has been shown to modulate the activity of other neurotransmitters, including dopamine and serotonin. 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride has several advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the role of this enzyme in the regulation of acetylcholine levels in the brain. 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride is also relatively stable and can be easily synthesized. However, there are some limitations to using 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride in lab experiments. It has a relatively short half-life, which may limit its use in long-term studies. Additionally, 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride is not selective for acetylcholinesterase and may inhibit other enzymes, leading to off-target effects.
将来の方向性
There are several potential future directions for research on 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride. One area of interest is the development of more selective inhibitors of acetylcholinesterase that do not have off-target effects. Another area of interest is the investigation of the potential therapeutic effects of 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, there is interest in developing 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride-based imaging agents for the diagnosis and monitoring of Alzheimer's disease.
合成法
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride can be synthesized using various methods, including the reaction of 1-cyclohexyl-1-phenyl-3-(1-piperidinyl)-2-propyn-1-ol with hydrochloric acid. The resulting product is then purified using column chromatography. Other methods of synthesis include the reaction of 1-cyclohexyl-1-phenyl-3-(1-piperidinyl)-2-propyn-1-one with sodium borohydride and subsequent reaction with hydrochloric acid.
科学的研究の応用
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride has been used as a tool to study the role of acetylcholinesterase in the regulation of acetylcholine levels in the brain. In pharmacology, 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, a neurodegenerative disorder characterized by a progressive decline in cognitive function. 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
1-cyclohexyl-1-phenyl-5-piperidin-1-ylpent-2-yn-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO.ClH/c24-22(20-12-4-1-5-13-20,21-14-6-2-7-15-21)16-8-11-19-23-17-9-3-10-18-23;/h1,4-5,12-13,21,24H,2-3,6-7,9-11,14-15,17-19H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKDZDKARXUCBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#CCCN2CCCCC2)(C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5221709.png)

![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol](/img/structure/B5221736.png)

![5-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5221749.png)
![5-(3-bromobenzylidene)-3-{[(3-nitrophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5221755.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5221760.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5221766.png)
![4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile](/img/structure/B5221772.png)

![1-(1-naphthylmethyl)-N-[2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221793.png)
![N~2~-(2-ethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5221796.png)
![5-chloro-N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5221805.png)
![3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5221817.png)